

Adarotene (ST1926) Administration in Animal Models: Application Notes and Protocols

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Compound of Interest

Compound Name: Adarotene

Cat. No.: B1665022

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Introduction

Adarotene (also known as ST1926) is a synthetic atypical retinoid that has demonstrated potent pro-apoptotic and anti-proliferative activity across a range of human cancer cell lines. Unlike typical retinoids, its mechanism of action is not mediated by retinoic acid receptors (RARs), but rather involves the induction of DNA damage.^{[1][2]} This document provides a comprehensive overview of the administration of **Adarotene** in various preclinical animal models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their in vivo studies.

Quantitative Data Summary

The following tables summarize the dosages, administration routes, animal models, and observed outcomes for **Adarotene** in various cancer xenograft studies.

Table 1: **Adarotene** Administration in Murine Cancer Models

Cancer Type	Animal Model	Administration Route	Dosage	Dosing Frequency	Vehicle	Outcome
Colorectal Cancer	CD-1 Nude Female Mice	Oral Gavage	15 mg/kg	Daily for 5 consecutive days, for up to 3 weeks	Ethanol:Cremophor® A25:water	48% tumor volume inhibition at day 32
Acute Myeloid Leukemia (AML)	NSG Mice	Intraperitoneal	30 mg/kg	Once daily, 5 days a week for up to 5 weeks	Cremophor/ethanol	Significantly reduced tumor burden and prolonged survival
Acute Myeloid Leukemia (AML)	SCID Mice	Oral	30 and 40 mg/kg	Twice per day for 3 weeks	Cremophor/ethanol 1:1, diluted 1:10 in PBS	Significant and dose-dependent increase in lifespan without overt toxicity[3]
Ovarian Carcinoma (A2780/DX)	Nude Mice	Oral	15 and 20 mg/kg	Not specified	Not specified	Significant tumor growth inhibition[3]
Human Melanoma (MeWo)	Nude Mice	Oral	15 and 20 mg/kg	Not specified	Not specified	Significant tumor growth inhibition[3]
Chronic Myeloid Leukemia (CML)	Murine bone marrow transduction	Oral	Not specified	Not specified	Not specified	Significantly prolonged longevity

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Table 2: In Vitro Efficacy of **Adarotene** in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
DU145	Prostate Cancer	0.1
LNCaP	Prostate Cancer	0.12
H460	Non-small Cell Lung Cancer	0.19
A431	Cervical Cancer	0.25
Me665/2/21	Melanoma	0.25
HCT116	Colon Cancer	0.32

Experimental Protocols

Adarotene Formulation Preparation

a) Oral Gavage Formulation (based on colorectal cancer model)

- Vehicle: Ethanol:Cremophor® A25:water.
- Protocol:
 - Dissolve the required amount of **Adarotene** in ethanol.
 - Add Cremophor® A25 to the solution and mix thoroughly.
 - Add water to the desired final concentration and vortex until a homogenous suspension is formed.
 - Prepare the formulation fresh daily.

b) Intraperitoneal Injection Formulation (based on AML model)

- Vehicle: Cremophor/ethanol 1:1, diluted 1:10 in Phosphate-Buffered Saline (PBS).
- Protocol:
 - Prepare a 1:1 solution of Cremophor and ethanol.
 - Dissolve **Adarotene** in this Cremophor/ethanol stock solution.
 - Just before administration, dilute this stock solution 1:10 with sterile PBS to achieve the final desired concentration.
 - Ensure the final solution is clear and free of precipitates.

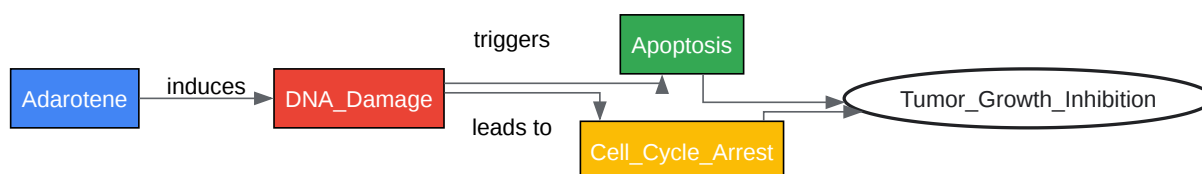
Animal Handling and Administration

- Animal Models: Immunocompromised mice such as nude, SCID, or NSG mice are typically used for xenograft studies.
- Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
- Tumor Cell Inoculation:
 - For subcutaneous models, inject cancer cells suspended in an appropriate medium (e.g., PBS or Matrigel) into the flank of the mouse.
 - For disseminated leukemia models, intravenous or intraperitoneal injection of cancer cells is common.
- Administration:
 - Oral Gavage: Use a proper-sized gavage needle to administer the formulation directly into the stomach. The volume should not exceed 10 ml/kg body weight.
 - Intraperitoneal Injection: Inject the formulation into the peritoneal cavity using a sterile needle and syringe.

Monitoring and Endpoint Determination

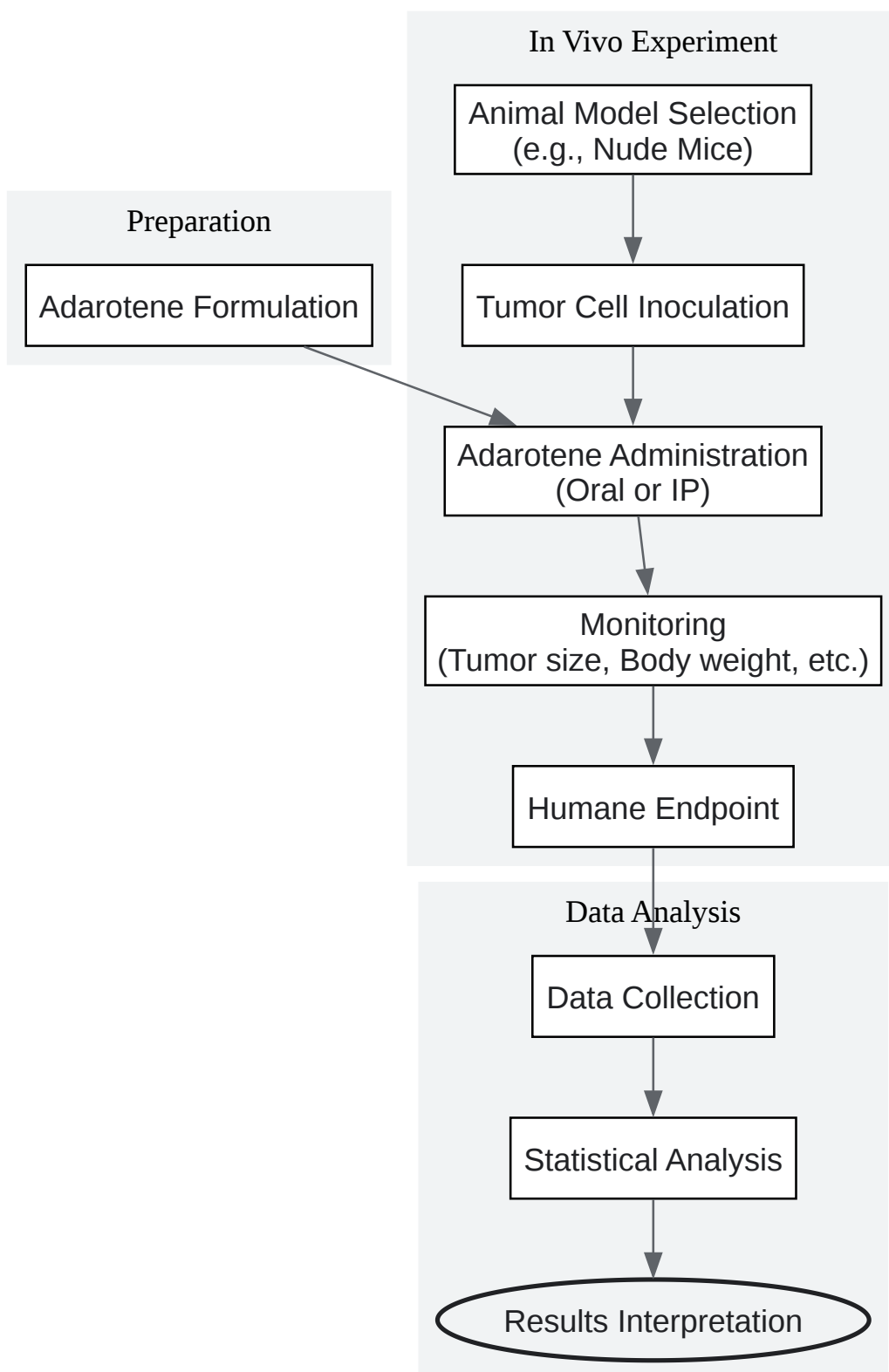
- Tumor Growth:
 - For subcutaneous tumors, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: $(\text{Width}^2 \times \text{Length}) / 2$.
- Animal Welfare:
 - Monitor body weight 2-3 times per week.
 - Perform daily clinical observations, including body condition scoring, grooming, and tumor integrity.
 - Provide veterinary care for any signs of distress.
- Humane Endpoints:
 - Euthanize animals if the tumor volume exceeds a predetermined size (e.g., 2000 mm³), if there is significant weight loss (e.g., >20%), or if the animal shows signs of severe distress.

Visualizations



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Caption: **Adarotene's** proposed mechanism of action.



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Caption: General experimental workflow for **Adarotene** in vivo studies.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic parameters (Cmax, Tmax, AUC) and a comprehensive toxicology profile for **Adarotene** in animal models are not extensively reported in the publicly available literature. Studies have generally noted that the administered doses were "well tolerated" or "without overt toxicity." It is recommended that researchers conduct preliminary dose-ranging and toxicity studies to establish the optimal and safe dosage for their specific animal model and experimental conditions.

Conclusion

Adarotene is a promising anti-cancer agent with demonstrated efficacy in various preclinical animal models. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust in vivo studies. Adherence to detailed methodologies and careful monitoring of animal welfare are crucial for obtaining reliable and reproducible results. Further investigation into the pharmacokinetics and toxicology of **Adarotene** will be valuable for its continued development as a potential cancer therapeutic.

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